3-Methoxy-2,6-dimethylcyclohex-2-en-1-one
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Overview
Description
Sultamicillin tosilate is a double ester of sulbactam and ampicillin, which are both beta-lactam antibiotics. It is used to treat bacterial infections by preventing bacteria from forming their protective covering . This compound is particularly effective against beta-lactamase-producing bacteria, which are resistant to many other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sultamicillin tosilate is synthesized by esterifying sulbactam and ampicillin. The preparation involves the formation of a β-cyclodextrin inclusion complex to improve its stability and solubility . The reaction conditions typically involve the use of saturated aqueous solutions and UV spectrophotometry to determine the content of the mixture .
Industrial Production Methods: In industrial settings, the preparation of sultamicillin tosilate involves optimizing the process conditions, such as the usage ratio of sultamicillin tosilate with β-cyclodextrin, the inclusion temperature, and the reaction time . The inclusion yield is used as an indicator to evaluate the process conditions .
Chemical Reactions Analysis
Types of Reactions: Sultamicillin tosilate undergoes hydrolytic cleavage in the gut wall after oral intake, resulting in the release of ampicillin and sulbactam in a 1:1 molar ratio . This compound does not typically undergo oxidation or reduction reactions but is involved in substitution reactions where the ester bonds are hydrolyzed.
Common Reagents and Conditions: The hydrolysis of sultamicillin tosilate is facilitated by enzymes in the gut wall. The reaction conditions include the presence of water and enzymatic activity, which leads to the formation of ampicillin and sulbactam .
Major Products Formed: The major products formed from the hydrolysis of sultamicillin tosilate are ampicillin and sulbactam . These products are then absorbed into the system to exert their antibacterial effects.
Scientific Research Applications
Sultamicillin tosilate has been used in various scientific research applications, including the prevention and treatment of ventilator-associated pneumonia and chronic obstructive pulmonary disease . It is also used in laboratory tests as a reference standard in the European Pharmacopoeia . Additionally, sultamicillin tosilate is studied for its pharmacokinetics and bioavailability, which are better than 80% .
Mechanism of Action
Sultamicillin tosilate inhibits beta-lactamases in penicillin-resistant microorganisms and acts against sensitive organisms during the stage of active multiplication by inhibiting the biosynthesis of cell wall mucopeptide . This leads to the death of bacterial cells and effective infection control .
Comparison with Similar Compounds
Sultamicillin tosilate is unique because it is a mutual prodrug of ampicillin and sulbactam, which enhances its activity against beta-lactamase-producing bacteria. Similar compounds include other beta-lactam antibiotics such as amoxicillin-clavulanate and piperacillin-tazobactam. sultamicillin tosilate has a broader spectrum of activity and better absorption from the gut compared to these compounds.
Properties
CAS No. |
105518-36-3 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methoxy-2,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-5-8(11-3)7(2)9(6)10/h6H,4-5H2,1-3H3 |
InChI Key |
QPXBKAUORNTNCE-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C1=O)C)OC |
Canonical SMILES |
CC1CCC(=C(C1=O)C)OC |
Synonyms |
2-Cyclohexen-1-one,3-methoxy-2,6-dimethyl-(9CI) |
Origin of Product |
United States |
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